2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIAHSXNIHNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethyl Pyrimidin 5 Amine and Analogous Structures
Retrosynthetic Analysis of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine
A logical retrosynthetic analysis of this compound suggests several key disconnections. The most straightforward approach involves disconnecting the bond between the pyrimidine (B1678525) ring and the pyrrolidine-containing side chain. This leads to two primary synthetic pathways as illustrated below.
Scheme 1: Retrosynthetic analysis of this compound

Route A focuses on the formation of the C-N bond between a pre-functionalized pyrimidine and pyrrolidine (B122466). This can be achieved by reacting a 2-(halomethyl) or 2-(tosyloxymethyl)pyrimidine derivative with pyrrolidine via nucleophilic substitution. Alternatively, reductive amination of a 5-aminopyrimidine-2-carbaldehyde (B13106446) with pyrrolidine presents another viable option.
Route B involves building the pyrimidine ring onto a pre-existing fragment that already contains the pyrrolidin-1-ylmethyl moiety. This would typically involve the cyclization of a suitable three-carbon unit with a guanidine (B92328) derivative bearing the pyrrolidin-1-ylmethyl group.
Approaches to the Pyrimidine Core Elaboration
The pyrimidine ring is a common scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed.
The Pinner synthesis is a classical method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.netyoutube.com This approach is versatile and can be catalyzed by either acid or base. For the synthesis of 2-aminopyrimidines, guanidine is commonly used as the N-C-N component. nih.gov A modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has also been reported to yield fully substituted pyrimidines after further functionalization. mdpi.com
Table 1: Examples of Pinner-type Pyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Amidine | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate (B1235776) | Guanidine | Acid catalyst | 2-Amino-4-methyl-6-hydroxypyrimidine | Varies | youtube.com |
| Diethyl malonate | Guanidine | NaOEt | 2-Amino-4,6-dihydroxypyrimidine | Good | slideshare.net |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidones from an aldehyde, a β-ketoester, and urea. organic-chemistry.org This reaction can be modified to produce a wide range of functionalized pyrimidines. biomedres.usrsc.orgmdpi.comrsc.org Catalyst-free Biginelli-type reactions have also been developed, proceeding in high-boiling solvents like DMF. rsc.orgrsc.org
Table 2: Examples of Multicomponent Pyrimidine Synthesis | Aldehyde | β-Ketoester/Dicarbonyl | N-C-N Source | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Good | organic-chemistry.org | | Various aromatic aldehydes | Methyl aroylpyruvate | Urea/Thiourea, Methanol | NaHSO₄ | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates | Moderate to High | biomedres.us | | Various aldehydes | 1,3-Dicarbonyl compounds | 5-Amino-3-arylpyrazole-4-carbonitriles | DMF, reflux | 2-Aryl-6-acyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles | Good | rsc.org |
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the pyrimidine ring. Halogenated pyrimidines, particularly those with chloro or fluoro groups, are susceptible to displacement by nucleophiles. The reactivity of the halogen is enhanced by the presence of electron-withdrawing groups on the ring. The 2- and 4-positions of the pyrimidine ring are generally more activated towards nucleophilic attack. nih.gov
For the synthesis of the target molecule, a key intermediate would be a 2-chloro-5-aminopyrimidine or a related derivative. The amino group at the 5-position can be introduced either before or after the substitution at the 2-position. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can be selectively aminated at the 2-position, followed by reduction of the nitro group. google.com The direct substitution of a chloro group with an amine like pyrrolidine is a common strategy. nih.govyoutube.comlibretexts.orgsavemyexams.comchemguide.co.uk
Table 3: Nucleophilic Aromatic Substitution on Chloropyrimidines
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | Morpholine | DBU, MeCN, 80 °C | 2-Morpholinopyrimidine | 95 | nih.gov |
| 2-Chloropyrimidine | Aniline | K₂CO₃, MeCN, 80 °C | 2-(Phenylamino)pyrimidine | 81 | nih.gov |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of arylamines and has been successfully applied to the amination of chloropyrimidines. researchgate.netnih.gov
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organic halide. libretexts.orgyoutube.comyoutube.com This reaction could be employed to introduce a carbon-based substituent at the 5-position of the pyrimidine ring, which could then be further functionalized to the desired amine group. acs.org
Table 4: Palladium-Catalyzed Cross-Coupling on Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Various amines | Pd₂(dba)₃, Xantphos | 2-Amino-4-chloropyrimidines | Good | researchgate.netnih.gov |
Strategies for Pyrrolidine Ring Construction and Functionalization
The pyrrolidine ring is another key component of the target molecule. Its synthesis can be achieved through various methods, often starting from commercially available precursors.
A common approach to synthesize N-substituted pyrrolidines is the reaction of primary amines with 1,4-dihaloalkanes or their equivalents. wikipedia.org For instance, the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent like sodium borohydride (B1222165) provides a straightforward route to N-substituted pyrrolidines. thieme-connect.com
Reductive amination of 1,4-dicarbonyl compounds with a primary amine is also an effective method for constructing the pyrrolidine ring. nih.govstackexchange.com This reaction typically proceeds through the formation of an enamine or imine intermediate, followed by cyclization and reduction.
Furthermore, various cyclization strategies have been developed for pyrrolidine synthesis, including those based on the intramolecular amination of alcohols or the cyclization of aminoalkenes. organic-chemistry.org The choice of method often depends on the desired substitution pattern on the pyrrolidine ring. For the synthesis of the target molecule, a simple, unsubstituted pyrrolidine is required, which can be readily obtained from commercial sources or synthesized via established methods. The key step is then the attachment of this pyrrolidine ring to the pyrimidine core, as outlined in the retrosynthetic analysis. This can be achieved, for example, by reacting a 2-(chloromethyl)pyrimidine (B1313406) with pyrrolidine. The synthesis of 2-(aminomethyl)pyrimidine derivatives has been reported, providing a precedent for this type of transformation. researchgate.netnih.gov
Cyclization of Amino Alcohols or Amines
The cyclization of amino alcohols is a fundamental and direct approach for synthesizing the pyrrolidine ring. This method typically involves the intramolecular displacement of an activated hydroxyl group by an amine. A common strategy is the one-pot chlorination and cyclization of amino alcohols using thionyl chloride (SOCl₂). orgsyn.org In this process, a solution of the free amino alcohol is added to the SOCl₂ solution, which leads to immediate protonation and subsequent conversion to the chloro derivative, followed by intramolecular cyclization to form the pyrrolidine ring. orgsyn.org This "inverse addition" technique is crucial to maintain a homogenous reaction solution and achieve a clean transformation. orgsyn.org
Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Acid-promoted methods have also been developed, using orthoesters to activate the hydroxyl group in N-carbamate-protected amino alcohols, facilitating cyclization despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org
The following table summarizes representative examples of pyrrolidine synthesis via the cyclization of amino precursors.
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
| Amino alcohol | SOCl₂ | Cyclic amine | >99% conversion | orgsyn.org |
| Primary amine and Diol | Cp*Ir complex | Cyclic amine | Good to excellent | organic-chemistry.org |
| N-carbamate-protected amino alcohol | Orthoesters/Acid | Pyrrolidine/Piperidine | Very good | organic-chemistry.org |
| Erythruronolactone and Primary amine | CH₂Cl₂ | Polyhydroxylated pyrrolidinone | 50-87% | researchgate.net |
Intramolecular Amination Reactions
Intramolecular C-H amination has emerged as a powerful and atom-economical method for constructing pyrrolidine rings. These reactions involve the formation of a carbon-nitrogen bond by activating a C-H bond within the same molecule. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amines is one such efficient method. acs.org This approach features low catalyst loading and utilizes inexpensive reagents under convenient conditions. acs.org
Copper-catalyzed systems have also been extensively studied. For instance, copper(II)-promoted intramolecular aminooxygenation of alkene substrates can produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Mechanistic studies suggest these reactions can proceed through a primary carbon radical intermediate. nih.gov Another copper-catalyzed method enables the intramolecular amination of unactivated C(sp³)-H bonds in N-fluoride amides, providing a route to both pyrrolidines and piperidines. nih.govacs.org
Recent advancements include biocatalytic approaches. Directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to form chiral pyrrolidines from organic azides with good enantioselectivity. acs.orgnih.gov
Below is a table highlighting various intramolecular amination strategies for pyrrolidine synthesis.
| Substrate Type | Catalyst/Promoter | Key Features | Yield | Reference |
| Picolinamide (PA) protected amines | Palladium | Amination of unactivated γ-C(sp³)–H bonds | - | acs.org |
| α-Substituted 4-pentenyl sulfonamides | Copper(II) | High diastereoselectivity for 2,5-cis-pyrrolidines | 76–97% | nih.gov |
| N-fluoride amides | [Tpⁱᵖʳ²Cu(NCMe)] | Amination of remote unactivated C(sp³)-H bonds | Up to 99% | nih.govacs.org |
| Organic azides | Engineered Cytochrome P411 | Enzymatic, enantioselective C–H insertion | Up to 74% | acs.orgnih.gov |
| Aliphatic sulfonimides | N-Iodosuccinimide/Visible Light | Hofmann-Löffler type reaction | Good | organic-chemistry.org |
Multicomponent Approaches to Substituted Pyrrolidines
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient route to complex and substituted pyrrolidines. nih.govtandfonline.com These reactions are prized for their step and atom economy. acs.org
A notable example is the titanium tetrachloride (TiCl₄)-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. This process can construct up to three contiguous stereocenters in a single operation, affording highly functionalized pyrrolidine derivatives with excellent diastereoselectivity. nih.govacs.org The choice of additives and Lewis acid equivalents can be critical in directing the reaction pathway towards the desired pyrrolidine product. nih.gov
Another versatile MCR is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. tandfonline.com These ylides, often generated in situ from the condensation of an amine (like sarcosine (B1681465) or glycine (B1666218) methyl ester) and an aldehyde or ketone (such as isatin), react with various dipolarophiles to yield spiro-pyrrolidine derivatives. tandfonline.com
The table below illustrates the diversity of multicomponent reactions for pyrrolidine synthesis.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Phenyldihydrofuran, N-tosylimino ester, Allyltrimethylsilane | TiCl₄ | Functionalized pyrrolidines with multiple stereocenters | Very good | nih.govacs.org |
| Aldehydes, Amino acid esters, Chalcones | I₂ / K₂CO₃ | Pyrrolidine-2-carboxylates | - | tandfonline.com |
| Isatin, Sarcosine, Thiophene-3-ylidene | Methanol, reflux | Spiro-pyrrolidine hybrids | - | tandfonline.com |
| Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, acetonitrile, reflux | Rhodanine-substituted spirooxindole pyrrolidines | - | tandfonline.com |
Transition Metal-Catalyzed Pyrrolidine Synthesis
Transition metal catalysis provides a vast toolkit for pyrrolidine synthesis, enabling reactions that are often difficult to achieve through other means. These methods include cycloadditions, aminations, and hydroaminations.
Palladium-catalyzed oxidative cyclization of unsaturated aminoquinones has been used to synthesize pyrroloindoloquinones. acs.org Rhodium and iridium catalysts are particularly effective for direct C-H amination reactions using organic azides as the nitrogen source, which offers an environmentally benign pathway with molecular nitrogen as the only byproduct. acs.org Dirhodium catalysts can facilitate the regio- and diastereoselective synthesis of N-unprotected pyrrolidines via intramolecular nitrene insertion into sp³ C-H bonds at room temperature. organic-chemistry.org
Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with partners like isocyanates are highly efficient for constructing pyrrolidine-fused systems. researchgate.net Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by [3+2] dipolar cycloaddition, provides access to structurally complex pyrrolidines under mild conditions. acs.org
The following table presents a selection of transition metal-catalyzed methods for synthesizing pyrrolidines.
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
| Intramolecular C-H Amination | Copper Complexes | N-halide amides | Synthesis of pyrrolidines and piperidines | nih.govacs.org |
| [2+2+2] Cycloaddition | Cobalt/Rhodium/Nickel | Nitrogen-linked 1,6-diynes and isocyanates | Construction of pyrrolidine-fused pyridones | researchgate.net |
| Reductive [3+2] Cycloaddition | Iridium (Vaska's complex) | Amides/Lactams and Alkenes | Access to complex pyrrolidine architectures | acs.org |
| Intramolecular Nitrene Insertion | Dirhodium | Sulfonyl carbamates | Regio- and diastereoselective, N-unprotected products | organic-chemistry.org |
| Intramolecular Hydroamination | Iridium/Gold | Unactivated alkenes with pendant amines | Forms protected nitrogen heterocycles | organic-chemistry.org |
Construction of the Aminomethyl Linker and Coupling Strategies
Once the pyrimidine and pyrrolidine moieties are synthesized, they must be joined via an aminomethyl linker. The two principal strategies for forging this C-N bond are reductive amination and direct alkylation.
Reductive Amination Protocols
Reductive amination is a robust and widely used method for forming amine linkages. wikipedia.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the common problem of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com
To synthesize a structure like this compound, this would typically involve reacting pyrrolidine with a pyrimidine-5-carbaldehyde (B119791) derivative, followed by reduction. A variety of reducing agents can be employed. While sodium borohydride (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com
Catalytic reductive amination using H₂ and a metal catalyst (e.g., Palladium) is another green and efficient alternative. wikipedia.orgyoutube.com Recently, catalysts based on earth-abundant metals like iron have been developed for the reductive amination of ketones and aldehydes with ammonia (B1221849) to form primary amines. nih.gov
The table below details various reductive amination systems.
| Carbonyl Substrate | Amine | Reducing Agent/Catalyst | Key Features | Reference |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN or NaBH(OAc)₃ | Selective reduction of imine/iminium ion | masterorganicchemistry.com |
| Aldehydes/Ketones | Amines | α-picoline-borane | Effective in MeOH, water, or neat conditions | organic-chemistry.org |
| Aldehydes/Ketones | Aromatic Amines | InCl₃/Et₃SiH/MeOH | High chemoselectivity, tolerates various functional groups | organic-chemistry.org |
| Ketones | Ammonium formate | Cp*Ir complexes | Direct conversion to primary amines | organic-chemistry.org |
| Ketones/Aldehydes | Ammonia (aq) | Iron-based catalyst | Reusable catalyst for primary amine synthesis | nih.gov |
Direct Alkylation Methods
Direct alkylation involves the nucleophilic substitution reaction between an amine and an alkyl halide or another electrophile with a good leaving group. youtube.com In the context of synthesizing the target compound, this would involve reacting pyrrolidine with a 2-(halomethyl)pyrimidin-5-amine derivative.
A primary challenge with direct alkylation is controlling the selectivity, as the newly formed secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to undesired multiple alkylations. youtube.com One common strategy to overcome this is to use a large excess of the starting amine to increase the probability of the electrophile reacting with the intended nucleophile. youtube.com
More advanced methods utilize catalytic approaches. A robust ruthenium-catalyzed methodology allows for the direct N-alkylation of α-amino acid esters and amides with alcohols, which are abundant and environmentally benign alkylating agents. nih.gov This "borrowing hydrogen" strategy is atom-economic and produces water as the only side product. nih.gov For amino acids, N-alkylation can also be achieved by first protecting the amine as a sulfonamide to increase its acidity, followed by deprotonation and reaction with an alkylating agent like methyl iodide. monash.edu
The following table summarizes different direct alkylation approaches.
| Amine Substrate | Alkylating Agent | Conditions/Catalyst | Key Challenge/Solution | Reference |
| Ammonia/Primary Amine | Alkyl Halide | Large excess of amine | Avoids over-alkylation | youtube.com |
| α-Amino Acid Esters/Amides | Alcohols | Ruthenium catalyst | Atom-economic, avoids racemization | nih.gov |
| Unprotected α-Amino Acids | Alcohols | Catalytic strategy | Selective, water as byproduct | nih.gov |
| N-Acyl/N-Carbamoyl Amino Acids | Methyl Iodide | Sodium Hydride | Broadly applied method for N-methylation | monash.edu |
| Pseudoephenamine Alaninamide Pivaldimine | Various Electrophiles | LDA | High diastereoselectivity for quaternary α-amino acids | harvard.edu |
Amidation and Related Coupling Reactions
Amidation and related coupling reactions are pivotal in the synthesis of pyrimidine derivatives, often serving as a key step to introduce amine functionalities. In the context of synthesizing structures analogous to this compound, amidation can be employed to form carboxamide derivatives, which can be further transformed, or to directly introduce an amino group.
A relevant example is the parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. In this approach, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids were activated using bis(pentafluorophenyl) carbonate (BPC) in acetonitrile. The subsequent reaction with a variety of aliphatic amines led to the formation of the corresponding carboxamides in good yields nih.gov. This highlights a robust method for creating a library of pyrimidine-5-carboxamides, which are structurally related to the target compound.
Another strategy involves the direct amination of pyrimidine rings. For instance, 2,5-dibromopyrimidine (B1337857) can undergo a selective nucleophilic aromatic substitution (SNAr) type amination to introduce an amino group at the 2-position nih.gov. While not a direct amidation in the sense of forming a carbonyl-nitrogen bond, this type of C-N bond-forming reaction is crucial for building the aminopyrimidine scaffold.
The following table summarizes representative amidation and coupling reactions used in the synthesis of substituted pyrimidines.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Bis(pentafluorophenyl) carbonate, various aliphatic amines | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | 18-100 | nih.gov |
| 2,5-Dibromopyrimidine | Various cyclic amines | 2-Amino-5-bromopyrimidines | N/A | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Substituted amines, triethylamine | 2-Amino-4-chloro-6-substituted-aminopyrimidines | High |
Total Synthesis Strategies for this compound
Convergent Synthesis Approaches
A convergent synthesis strategy would involve the preparation of two or more key fragments that are later combined to form the final molecule. This approach can be more efficient for producing analogs as the core fragments can be independently modified.
One potential convergent route for this compound could involve the synthesis of a pyrimidine core already bearing one of the desired substituents, followed by the introduction of the second. For example, a 2-substituted pyrimidine could be coupled with a fragment containing the 5-amino group. A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, where a complex pyrimidine is transformed into an iminoenamine, which can then be recyclized with a suitable amidine to form a new 2,5-disubstituted pyrimidine nih.gov. This method allows for the late-stage introduction of diversity at the C2 and C5 positions.
Another convergent approach could involve the reaction of a pre-synthesized pyrrolidinyl-containing building block with a pyrimidine precursor. For instance, a suitably functionalized pyrrolidine derivative could be used in a cyclization reaction to form the pyrimidine ring.
Linear Synthetic Routes
A linear synthesis involves the sequential modification of a starting material to build up the target molecule step-by-step. A plausible linear synthesis for this compound could commence with a commercially available or readily synthesized pyrimidine derivative.
A potential starting material is 5-nitropyrimidine, which can be elaborated. For example, a synthetic pathway could begin with the chlorination of a pyrimidine precursor followed by nucleophilic substitution. A patent describes the synthesis of 2-chloro-5-aminopyrimidine from 5-nitrourea pyrimidine google.com. This intermediate could then be further functionalized.
A key intermediate for a linear approach is 5-(chloromethyl)pyrimidin-2-amine, which is commercially available bldpharm.com. The synthesis could proceed as follows:
Nucleophilic Substitution: Reaction of 5-(chloromethyl)pyrimidin-2-amine with pyrrolidine would yield 2-amino-5-(pyrrolidin-1-ylmethyl)pyrimidine. While a direct literature precedent for this specific reaction is not available, the reaction of chloromethylpyridines with amines is a well-established transformation google.com.
Introduction of the 5-Amino Group: If starting from a 2-(pyrrolidin-1-ylmethyl)pyrimidine without the 5-amino group, a nitration reaction at the 5-position could be performed, followed by reduction of the nitro group to an amine. The nitration of pyrimidines is a known process nih.gov.
Alternatively, a route starting from 2-amino-5-bromopyrimidine (B17363) could be envisioned. The brominated position could be functionalized to introduce the pyrrolidin-1-ylmethyl group through a series of steps, such as a Grignard reaction followed by oxidation and reductive amination.
Stereoselective Synthesis of Chiral Analogs
The stereoselective synthesis of chiral analogs of this compound would primarily focus on the use of an enantiomerically pure pyrrolidine moiety. The pyrrolidine ring contains a stereocenter at the 2-position when substituted, and its stereochemistry can significantly influence biological activity.
The synthesis of chiral pyrrolidine-containing drugs often starts from optically active precursors like (S)-proline or (R)-proline nih.govmdpi.com. For instance, (S)-proline can be converted into a variety of chiral diamines and amino alcohols that serve as ligands in asymmetric synthesis researchgate.net.
A practical approach to synthesize a chiral analog of the target compound would be to utilize a commercially available chiral pyrrolidine derivative, such as (S)-2-(aminomethyl)pyrrolidine or a protected form thereof. This chiral building block could then be coupled to a suitable pyrimidine precursor. For example, reaction with a 2-halopyrimidine could introduce the chiral pyrrolidinylmethyl moiety at the 2-position.
Another strategy involves the asymmetric synthesis of the pyrrolidine ring itself. Methods for the stereoselective synthesis of pyrrolidines include catalytic asymmetric reactions and the use of chiral auxiliaries researchgate.net. A review on the progress in stereoselective synthesis of pyrrolidine-containing drugs highlights various methods, such as the functionalization of optically pure proline or the construction of the pyrrolidine ring from acyclic precursors using stereoselective methods nih.gov.
Green Chemistry Approaches and Sustainable Synthetic Practices
The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes. Traditional methods often rely on hazardous solvents and toxic reagents rasayanjournal.co.in. Greener alternatives focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions.
Several green chemistry approaches are applicable to the synthesis of this compound and its analogs:
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in many organic reactions, including the synthesis of heterocyclic compounds like pyrimidines.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," minimizes solvent waste. Mechanical grinding or ball milling can be used to facilitate reactions between solid reactants rasayanjournal.co.inresearchgate.netmdpi.com.
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ionic liquids is preferred over traditional volatile organic compounds powertechjournal.com.
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can improve atom economy and reduce waste. For example, modified ZnO nanoparticles have been used as a recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives under solvent-free ball milling conditions researchgate.net.
Visible-Light-Driven Photocatalysis: This emerging technique uses visible light as a renewable energy source to drive chemical reactions, often under mild conditions. An example is the aerobic oxidation of 2-substituted dihydropyrimidines to pyrimidines using an organic photocatalyst rsc.org.
These green chemistry principles can be integrated into the synthetic routes for this compound to create more sustainable and environmentally friendly processes.
An extensive search for scientific literature and data on the chemical compound This compound has been conducted. Unfortunately, there is a significant lack of publicly available information, research findings, and detailed data specifically for this molecule.
Due to the absence of specific data in chemical databases and scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. Providing information on related compounds would not meet the strict requirement of focusing solely on "this compound".
Therefore, the requested article cannot be generated at this time. Further research and publication on this specific compound would be required to provide the detailed information requested.
Chemical Reactivity and Transformation Studies of 2 Pyrrolidin 1 Ylmethyl Pyrimidin 5 Amine
Potential Therapeutic Applications
Derivatives of both aminopyrimidine and pyrrolidine (B122466) have been extensively investigated for a wide range of therapeutic uses.
Antimicrobial Activity: 2-Aminopyrimidine derivatives are known to possess broad-spectrum antimicrobial properties. ijpsjournal.com Some have shown the ability to modulate bacterial biofilm formation, which is a key factor in antibiotic resistance. nih.gov The presence of the aminopyrimidine core in the target molecule suggests it could be explored for similar activities.
Anticancer Activity: The pyrimidine (B1678525) nucleus is a common scaffold in anticancer drugs. namibian-studies.com Furthermore, various pyrrolidine alkaloids exhibit cytotoxic effects. nih.gov
Central Nervous System (CNS) Activity: The pyrrolidine ring is a component of several compounds with CNS activity, including nootropics and anticonvulsants.
Antiviral Activity: Certain aminopyrimidine derivatives have been investigated for their antiviral properties. ajrconline.org
Platelet Aggregation Inhibition: Some pyrrolidine derivatives have been shown to inhibit platelet aggregation. nih.gov
Mechanism of Action
The mechanism of action would depend on the specific biological target. Given the structural motifs, potential mechanisms could involve:
Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes in pathogenic microorganisms or cancer cells. The aminopyrimidine moiety is known to be a bioisostere of purines and can interact with ATP-binding sites in kinases.
Receptor Binding: The compound might bind to specific receptors in the CNS or other tissues, modulating their activity.
Interference with Biofilm Formation: As seen with other 2-aminopyrimidines, it might disrupt the signaling pathways involved in bacterial biofilm formation. nih.gov
Further research, including in vitro screening and in vivo studies, would be necessary to determine the actual biological activities and mechanisms of action of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine.
Research Findings
As of now, there are no specific research findings available in the public domain for the compound 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine. The information presented in this article is based on the established chemistry and pharmacology of its constituent chemical moieties. Future research endeavors would be required to synthesize this compound and evaluate its chemical and biological properties to ascertain its potential applications.
Computational and Theoretical Investigations
Role as a Kinase Inhibitor
Many pyrimidine (B1678525) derivatives are known to function as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrimidine ring can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of the enzyme and inhibit its activity. The substituents on the pyrimidine ring, such as the pyrrolidin-1-ylmethyl group, are crucial for modulating the potency and selectivity of the inhibitor for specific kinases. Research on related pyrrolidinyl-pyrimidine compounds has demonstrated their potential as inhibitors of various kinases involved in cancer progression.
Development of Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry. The structural features of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine are found in various compounds with demonstrated anticancer properties. nih.gov The pyrimidine core is a key component of several approved anticancer drugs. The pyrrolidine (B122466) moiety can enhance binding to target proteins and improve the pharmacokinetic properties of a drug candidate. The exploration of derivatives of this scaffold has led to the discovery of compounds with potent activity against various cancer cell lines.
Potential in Neurodegenerative Diseases
There is growing interest in the therapeutic potential of pyrimidine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Certain pyrimidine-based compounds have shown neuroprotective effects in preclinical studies. The mechanism of action can vary, but may involve the inhibition of enzymes implicated in the disease pathology or the modulation of neurotransmitter systems. The pyrrolidine ring is also a common feature in centrally active drugs. While direct evidence for this compound in this area is lacking, its structural components suggest that it could serve as a starting point for the design of novel neuroprotective agents.
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The structure of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine contains several reactive sites, making it a potentially valuable building block or intermediate in the synthesis of more complex molecules. The primary amine group on the pyrimidine (B1678525) ring can undergo a wide range of chemical transformations, such as acylation, alkylation, and diazotization, which would allow for the introduction of diverse functional groups.
Furthermore, the pyrrolidine (B122466) and pyrimidine rings can serve as scaffolds for the construction of larger, more intricate molecular architectures. For instance, similar pyrimidine derivatives are utilized as key intermediates in the synthesis of various biologically active compounds. The synthesis of complex pyrimidine-based structures often involves the initial preparation of a functionalized pyrimidine core, which is then elaborated through subsequent reactions.
Development of Novel Ligands in Catalysis (e.g., organometallic, asymmetric)
The nitrogen atoms in both the pyrrolidine and pyrimidine rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a bidentate or even a multidentate ligand in organometallic catalysis. The formation of stable complexes with transition metals could lead to catalysts with novel reactivity and selectivity.
In the realm of asymmetric catalysis, chiral derivatives of pyrrolidine are widely employed as organocatalysts and as ligands for metal-catalyzed enantioselective transformations. While the parent compound is achiral, the synthesis of chiral analogues, for instance, by using a chiral pyrrolidine precursor, could yield ligands capable of inducing stereoselectivity in chemical reactions. The combination of the pyrrolidine moiety for stereocontrol and the pyrimidine ring for metal coordination or secondary interactions could lead to highly effective asymmetric catalysts. For example, various pyrrolidine-based organocatalysts have been shown to be effective in a range of asymmetric reactions.
Contributions to Polymer Chemistry
The bifunctional nature of this compound, with its primary amine and tertiary amine functionalities, suggests potential applications in polymer chemistry.
Monomer Synthesis for Functional Polymers
The primary amine group on the pyrimidine ring could potentially be used as a reactive handle to incorporate the molecule into a polymer backbone. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the 2-(pyrrolidin-1-ylmethyl)pyrimidine moiety as a repeating unit, potentially imparting unique properties to the material, such as thermal stability, specific solubility, or the ability to coordinate metal ions.
Modifiers for Polymer Properties
Alternatively, this compound could be used as an additive or a co-monomer to modify the properties of existing polymers. The basic nature of the nitrogen atoms could enhance the adhesion of polymers to acidic surfaces. Furthermore, the presence of the polar pyrimidine and pyrrolidine rings could influence the solubility, thermal properties, and mechanical strength of the resulting polymer.
Applications in Advanced Functional Materials
The structural features of this compound also point towards its potential use as a building block for advanced functional materials.
Building Blocks for Coatings and Adhesives
A related compound, 2-Pyrrolidin-1-ylmethyl-phenylamine, has been noted for its use as a building block for advanced polymers and in coatings and adhesives. nuph.edu.ua This suggests that this compound could have similar applications. The nitrogen atoms in the molecule can form hydrogen bonds and coordinate to surfaces, which could enhance the adhesive properties of a formulation. When incorporated into a coating, the pyrimidine ring could contribute to the material's thermal and chemical resistance.
No Publicly Available Research Found for "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been identified for the compound "this compound" in the areas of non-biological chemical sensor technologies, combinatorial chemistry library integration, or non-therapeutic chemical probe development.
While the structural motifs present in "this compound," namely the pyrimidine and pyrrolidine rings, are common in various fields of chemical and materials science research, information directly pertaining to this specific molecule's use in the requested contexts is not available in the public domain.
Searches for related compounds and general applications of pyrimidine and pyrrolidine derivatives did not yield any data that could be directly and accurately attributed to "this compound" for the specified purposes. Therefore, it is not possible to generate a scientifically accurate and verifiable article on its role as a component in chemical sensors, its integration into combinatorial chemistry libraries, or its utility in the development of chemical probes for mechanistic studies.
Further research would be required to explore the potential of "this compound" in these applications.
Future Research Directions and Unaddressed Challenges
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of the 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine scaffold is ripe for exploration. The presence of multiple nitrogen atoms, an aromatic pyrimidine (B1678525) ring, and a secondary amine in the pyrrolidine (B122466) ring offers a multitude of sites for chemical modification. Future research could investigate novel C-H activation strategies to functionalize the pyrimidine ring directly, avoiding the need for pre-functionalized starting materials. Additionally, exploring the reactivity of the amine groups through late-stage functionalization could provide rapid access to a diverse library of analogs. Unconventional transformations, such as those mediated by photoredox catalysis or electrochemistry, could unlock new reaction pathways that are not accessible through traditional thermal methods.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced characterization techniques will be indispensable. The in situ monitoring of reactions leading to this compound can provide real-time data on the formation of intermediates, byproducts, and the final product. Techniques such as ReactIR (in-situ infrared spectroscopy), process mass spectrometry, and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy can be employed to track the progress of a reaction as it happens. This data is invaluable for identifying reaction bottlenecks, optimizing reaction conditions (temperature, pressure, catalyst loading), and ensuring the safe scale-up of the process.
Predictive Modeling and Machine Learning for Compound Design and Synthesis
The integration of computational tools, including predictive modeling and machine learning, holds immense promise for accelerating the discovery and development of new compounds based on the this compound scaffold. Machine learning algorithms can be trained on existing datasets of similar compounds to predict their physicochemical properties, biological activities, and even their synthetic accessibility. This can help researchers to prioritize the synthesis of new derivatives with a higher probability of success. Furthermore, computational models can be used to predict reaction outcomes and optimize reaction conditions, reducing the number of experiments required and saving time and resources.
Integration of this compound within Emerging Chemical Technologies
Emerging chemical technologies offer new possibilities for the synthesis and application of this compound. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, can offer improved safety, better heat and mass transfer, and the potential for automated synthesis. The use of 3D printing could enable the fabrication of custom microreactors for specific chemical transformations. Moreover, the integration of this compound into biocatalytic cascades, where enzymes are used to perform specific chemical transformations, could lead to highly selective and sustainable synthetic routes.
Addressing Scalability and Industrial Relevance in Synthesis
For any compound to have a real-world impact, its synthesis must be scalable and industrially relevant. A significant challenge for many novel heterocyclic compounds is the transition from a laboratory-scale synthesis (milligrams to grams) to a pilot-plant or industrial-scale production (kilograms to tons). This requires a thorough understanding of the process parameters and the development of a robust and reproducible synthetic route. Future research will need to focus on developing scalable purification methods, ensuring the safety of the process at a larger scale, and minimizing the cost of goods. The development of a telescoped synthesis, where multiple steps are performed in a single reactor without isolation of intermediates, can significantly improve the efficiency and reduce the cost of large-scale production.
Green Chemistry and Sustainable Synthesis Innovations for Heterocyclic Compounds
The principles of green chemistry are increasingly important in the chemical industry. For the synthesis of this compound and other heterocyclic compounds, there is a strong need for more sustainable practices. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives (such as water, supercritical fluids, or bio-based solvents), and the development of catalytic processes that minimize waste. The use of energy-efficient technologies, such as microwave-assisted synthesis or sonochemistry, can also contribute to a more sustainable process. Biocatalysis, using enzymes or whole microorganisms to perform chemical transformations, represents a particularly promising avenue for the green synthesis of complex molecules.
Q & A
Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidin-5-amine derivatives and pyrrolidine-containing aldehydes or ketones. For example, analogous pyridine derivatives (e.g., 5-substituted pyridin-2-amines) have been synthesized by condensing aromatic aldehydes with primary amines under acidic or basic conditions, followed by purification via recrystallization or column chromatography . Key steps include:
- Use of sodium borohydride or other reducing agents for imine reduction.
- Optimization of reaction time and temperature (e.g., reflux in methanol or ethanol).
- Purity validation via elemental analysis, HPLC, or LC-MS .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Spectral Analysis :
- H/C NMR : Identify protons and carbons adjacent to the pyrrolidine and pyrimidine moieties. For example, the pyrrolidine methylene group typically appears at δ ~3.5–4.0 ppm in H NMR, while pyrimidine protons resonate between δ 6.5–8.5 ppm .
- Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular weight (e.g., [M+H]+ peak).
- Elemental Analysis : Verify C, H, N composition within ±0.4% deviation .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Enzyme Inhibition : Test against targets like methionine aminopeptidase or adenosine receptors using fluorometric or radioligand binding assays .
- Cytotoxicity : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound for enhanced antibacterial activity?
- Methodological Answer :
- Descriptor Selection : Use software like MOE or Schrodinger to compute electronic (e.g., LogP, polarizability), steric (e.g., molar refractivity), and topological parameters .
- Model Validation : Apply cross-validation (e.g., leave-one-out) and external test sets to ensure robustness. For example, LogP and molar refractivity were critical in predicting antibacterial activity in pyridine analogs .
- Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) to improve lipophilicity or target binding .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- DFT Calculations : Optimize the structure using Gaussian or ORCA and compare calculated chemical shifts with experimental NMR data.
- Crystallography : If crystals are obtainable, resolve the structure via X-ray diffraction (e.g., using SHELX or REFMAC5 for refinement) .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., variable-temperature NMR) .
Q. What strategies are effective in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalysis : Use Pd/C or Raney nickel for hydrogenation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates for substitution steps .
- Flow Chemistry : Implement continuous-flow systems to improve scalability and reduce side reactions .
Q. How does the pyrrolidine moiety influence the compound’s enzyme inhibition mechanism?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Glide to simulate binding to targets like adenosine receptors. The pyrrolidine group may form hydrogen bonds or hydrophobic interactions with active-site residues .
- SAR Studies : Compare activity of analogs with morpholine, piperidine, or acyclic amines substituted at the same position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
